2-Bromopropane-13C3
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Overview
Description
2-Bromopropane-13C3, also known as isopropyl bromide, is a halogenated hydrocarbon with the molecular formula C3H7Br. This compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications. It is a colorless liquid that is highly flammable and has a distinct odor .
Preparation Methods
2-Bromopropane-13C3 can be synthesized through several methods. One common method involves the reaction of isopropanol with hydrobromic acid. This reaction typically requires heating to facilitate the formation of 2-Bromopropane . Another method involves the use of phosphorus tribromide as a reagent, which reacts with isopropanol to produce 2-Bromopropane . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
2-Bromopropane-13C3 undergoes various chemical reactions, including elimination, substitution, and reduction reactions.
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound undergoes an elimination reaction to form propene.
Substitution Reactions: It can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, resulting in the formation of isopropanol.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of propane.
Scientific Research Applications
2-Bromopropane-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes. Some of its applications include:
Biology: The labeled carbon-13 isotopes make it useful in metabolic studies and tracing biochemical pathways.
Industry: this compound is used as a solvent in industrial cleaning, degreasing, metal processing, and finishing.
Mechanism of Action
The mechanism of action of 2-Bromopropane-13C3 involves its ability to undergo elimination and substitution reactions. In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine. This rearrangement of electrons expels the bromine as a bromide ion and produces propene . In substitution reactions, the bromine atom is replaced by other nucleophiles, resulting in the formation of different products .
Comparison with Similar Compounds
2-Bromopropane-13C3 can be compared with other similar compounds such as bromoethane, 1-bromopropane, tert-butyl bromide, and 2-bromobutane .
Bromoethane: Similar to this compound, bromoethane is used as an alkylating agent in organic synthesis. it has a simpler structure with only two carbon atoms.
1-Bromopropane: This compound is used as a solvent and in the production of pharmaceuticals. It differs from this compound in the position of the bromine atom.
tert-Butyl Bromide: Used in organic synthesis, tert-butyl bromide has a more complex structure with a tertiary carbon atom bonded to the bromine.
2-Bromobutane: Similar to this compound, 2-bromobutane undergoes elimination and substitution reactions. it has a longer carbon chain and different reactivity due to its structure.
This compound stands out due to its labeled carbon-13 isotopes, making it particularly valuable in research applications involving isotopic labeling and tracing.
Properties
Molecular Formula |
C3H7Br |
---|---|
Molecular Weight |
125.97 g/mol |
IUPAC Name |
2-bromo(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1+1,2+1,3+1 |
InChI Key |
NAMYKGVDVNBCFQ-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])Br |
Canonical SMILES |
CC(C)Br |
Origin of Product |
United States |
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